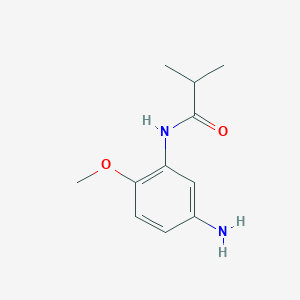

N-(5-氨基-2-甲氧基苯基)-2-甲基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide is a chemical compound that falls within the category of N,N-disubstituted-amino-N-methoxy-N-methylpropanamides. These compounds have been studied for their potential as synthetic equivalents for the β-(N,N-Disubstituted)ethylamino acyl cation synthon, which is a useful intermediate in the synthesis of various pharmacologically active compounds .

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, various N,N-disubstituted-amino-N-methoxy-N-methylpropanamides were prepared and demonstrated to be excellent β-aminoacyl cation equivalents . These compounds were then utilized to synthesize β-amino ketones, pharmacologically active tertiary 1-(3,3-diarylpropyl)amines, and C-glycosides. Although the specific synthesis of N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide is not detailed, the methods used for similar compounds suggest that a similar approach could be employed for its synthesis .

Molecular Structure Analysis

The molecular structure of N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide would likely resemble that of the N,N-disubstituted-amino-N-methoxy-N-methylpropanamides mentioned in the literature. These compounds typically feature an amino group attached to a methoxyphenyl ring, which is further linked to a methylpropanamide moiety. The structure is important as it determines the reactivity and interaction of the molecule with biological targets .

Chemical Reactions Analysis

The chemical reactions involving N,N-disubstituted-amino-N-methoxy-N-methylpropanamides are centered around their use as intermediates for the synthesis of more complex molecules. For example, they can be transformed into β-amino ketones and other pharmacologically active compounds . The specific reactivity of N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide would depend on its functional groups and the presence of the methoxy and amino substituents on the phenyl ring.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide are not explicitly provided in the data, we can infer from related compounds that these properties would include solubility in various solvents, melting points, and stability under different conditions. The presence of both methoxy and amino groups would influence the compound's hydrogen bonding capability, polarity, and overall reactivity .

科学研究应用

药理学意义N-(5-氨基-2-甲氧基苯基)-2-甲基丙酰胺是一种与新精神活性物质 (NPS) 家族相关联的化合物。由于这些分子的化学和药理多样性,NPS 使用量的激增对全球健康构成了重大风险。此类物质对血清素毒性,特别是血清素综合征 (SS) 的影响已得到研究。该综合征可能是由于各种机制导致血清素能系统过度激活而发展,导致精神状态改变、神经肌肉效应和自主神经系统过度活跃等临床表现。NPS 的娱乐性使用,包括某些苯乙胺和合成卡西酮,与严重的 SS 后果有关,突出了与使用它们相关的风险 (Schifano 等,2021).

分析和毒理学方面N-(5-氨基-2-甲氧基苯基)-2-甲基丙酰胺所属的 NBOMe 类以强烈的致幻特性而闻名。这些物质是 5-HT2A 受体的强效激动剂,在线上被标记为“研究化学品”。已经审查了用于检测它们在生物基质、中毒病例和相关死亡事件中的分析方法,强调了由于它们的高效力和严重的成瘾后果而引起的公共卫生问题。此类物质娱乐性使用的增加,由于易于合成和高效力而具有广泛使用的潜力,需要不断评估和发布新的数据和案例报告,以增强法医界的认识和知识 (Kyriakou 等,2015).

属性

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)11(14)13-9-6-8(12)4-5-10(9)15-3/h4-7H,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPZVRARPFVXMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=CC(=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)

![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)